molecular formula C11H10N4OS B487933 methyl 4-(6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl ether CAS No. 923551-07-9

methyl 4-(6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl ether

Cat. No.: B487933
CAS No.: 923551-07-9
M. Wt: 246.29g/mol
InChI Key: QSWOZYLXVPBVHT-UHFFFAOYSA-N
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Description

methyl 4-(6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl ether is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound belongs to the class of triazolothiadiazoles, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl ether typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzohydrazide with carbon disulfide and hydrazine hydrate to form the intermediate 4-methoxyphenylthiosemicarbazide. This intermediate is then cyclized with methyl isothiocyanate under reflux conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

methyl 4-(6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methyl 4-(6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl ether has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl ether involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell lysis. In anticancer applications, it induces apoptosis in cancer cells by activating caspase pathways and inhibiting DNA replication .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(4-Chlorophenyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(4-Bromophenyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

methyl 4-(6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl ether is unique due to the presence of the methoxy group, which enhances its lipophilicity and potentially its biological activity. This modification can lead to improved membrane permeability and better interaction with molecular targets compared to its halogenated analogs .

Properties

CAS No.

923551-07-9

Molecular Formula

C11H10N4OS

Molecular Weight

246.29g/mol

IUPAC Name

3-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H10N4OS/c1-7-14-15-10(12-13-11(15)17-7)8-3-5-9(16-2)6-4-8/h3-6H,1-2H3

InChI Key

QSWOZYLXVPBVHT-UHFFFAOYSA-N

SMILES

CC1=NN2C(=NN=C2S1)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=NN2C(=NN=C2S1)C3=CC=C(C=C3)OC

Origin of Product

United States

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